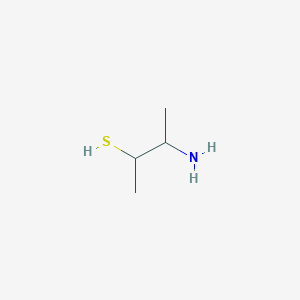
3-Aminobutane-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Aminobutane-2-thiol is an organic compound that contains both an amine group (-NH2) and a thiol group (-SH)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Aminobutane-2-thiol can be synthesized through several methods. One common approach involves the reaction of an alkyl halide with thiourea to form an isothiouronium salt, which is then hydrolyzed to yield the thiol . Another method involves the reaction of sodium hydrosulfide with an alkyl halide . These reactions typically occur under nucleophilic substitution conditions (SN2), where the thiol group is introduced to the carbon chain.
Industrial Production Methods
In industrial settings, the production of thiols often involves the use of thiol-click chemistry, which allows for rapid and efficient synthesis under mild conditions . This method is advantageous due to its ability to produce high yields and its compatibility with various functional groups.
Análisis De Reacciones Químicas
Types of Reactions
3-Aminobutane-2-thiol undergoes several types of chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols using reducing agents like dithiothreitol or sodium borohydride.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it replaces a leaving group on a carbon atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine
Reduction: Dithiothreitol, sodium borohydride
Substitution: Alkyl halides, thiourea
Major Products Formed
Oxidation: Disulfides
Reduction: Thiols
Substitution: Alkyl thiols
Aplicaciones Científicas De Investigación
3-Aminobutane-2-thiol has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 3-Aminobutane-2-thiol exerts its effects is primarily through its thiol group. Thiols are known to function as antioxidants by donating hydrogen atoms to neutralize free radicals . They also participate in redox reactions, which are essential for maintaining cellular homeostasis . The amine group can interact with various molecular targets, contributing to the compound’s overall reactivity and functionality.
Comparación Con Compuestos Similares
3-Aminobutane-2-thiol can be compared to other thiol-containing compounds such as:
Cysteine: An amino acid with a thiol group, important in protein structure and function.
Glutathione: A tripeptide with a thiol group, crucial for cellular antioxidant defense.
Ethanethiol: A simple thiol used as an odorant and in chemical synthesis.
Uniqueness
This compound is unique due to the presence of both an amine and a thiol group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various applications.
Conclusion
This compound is a compound with significant potential in scientific research and industrial applications. Its unique chemical properties, including the presence of both amine and thiol groups, enable it to participate in diverse reactions and processes. Understanding its preparation methods, chemical reactions, and applications can provide valuable insights into its role in various fields.
Propiedades
Número CAS |
4146-17-2 |
|---|---|
Fórmula molecular |
C4H11NS |
Peso molecular |
105.20 g/mol |
Nombre IUPAC |
3-aminobutane-2-thiol |
InChI |
InChI=1S/C4H11NS/c1-3(5)4(2)6/h3-4,6H,5H2,1-2H3 |
Clave InChI |
XNMFUOBRLLJWJV-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C)S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


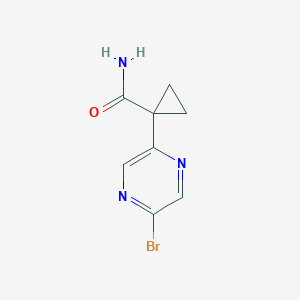


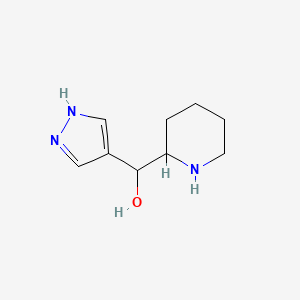
![4-Isopropyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B13086842.png)
![(3R,8R,9S,10R,13S,14S)-3-Hydroxy-10,13-dimethyl-5,6,7,8,9,10,11,12,13,14,15,16-dodecahydro-3H-cyclopenta[a]phenanthren-17(4H)-one](/img/structure/B13086846.png)


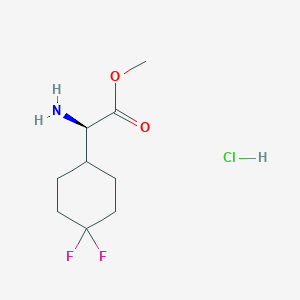
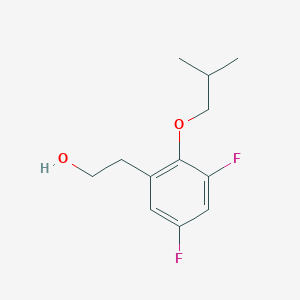
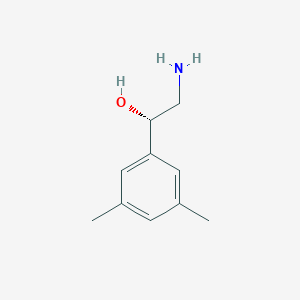
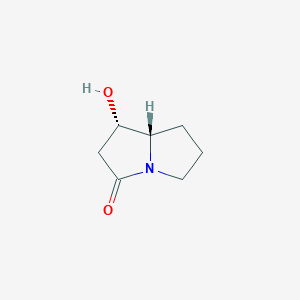
![5-[(3-Methylbut-2-en-1-yl)amino]pyridine-2-carbonitrile](/img/structure/B13086866.png)
![2-amino-N-[(1S)-1-phenylpropyl]propanamide](/img/structure/B13086879.png)
